3-Acetoxy-2-cyclobuten-1-one

Squaric acid synthesis Halogenation-hydrolysis Process chemistry

3-Acetoxy-2-cyclobuten-1-one (CAS 38425-52-4), industrially referred to as triketene, is a four-membered cyclobutenone bearing an acetoxy substituent at the 3-position. It is the primary ketene trimer formed during diketene manufacture and is recoverable from the high-boiling distillation residue at 5–60 wt%.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
Cat. No. B8619602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-2-cyclobuten-1-one
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=O)C1
InChIInChI=1S/C6H6O3/c1-4(7)9-6-2-5(8)3-6/h2H,3H2,1H3
InChIKeyAEPRJYUWEJMQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetoxy-2-cyclobuten-1-one (Triketene) – Sourcing & Differentiation Baseline


3-Acetoxy-2-cyclobuten-1-one (CAS 38425-52-4), industrially referred to as triketene, is a four-membered cyclobutenone bearing an acetoxy substituent at the 3-position. It is the primary ketene trimer formed during diketene manufacture and is recoverable from the high-boiling distillation residue at 5–60 wt% [1]. The compound serves as the cornerstone intermediate for the two-step, high-yield synthesis of squaric acid via direct halogenation-hydrolysis, a route that circumvents the carcinogenic hexachlorobutadiene process [2]. Its crystalline nature (mp 34 °C) and the lability of the acetoxy group toward nucleophilic displacement distinguish it from the more fragile 1,3-cyclobutanedione and saturated cyclobutanone analogs.

Why 3-Acetoxy-2-cyclobuten-1-one Cannot Be Substituted by Generic Cyclobutenones or Cyclobutanones


Substituting 3-acetoxy-2-cyclobuten-1-one with the hydrolysis product 1,3-cyclobutanedione forces a three-step sequence that introduces an additional acid-hydrolysis operation and drops the overall squaric acid yield by approximately 35 absolute percentage points [1]. The saturated analog 3-acetoxycyclobutanone lacks the α,β-unsaturated enone system required for the facile halogenation–hydrolysis cascade and exhibits fundamentally different ring-strain-driven reactivity (ca. 25 kcal mol⁻¹ for cyclobutenones) [2]. Commercial 3-hydroxy-2-cyclobuten-1-one salts are themselves prepared from the target compound, making direct procurement of the acetoxy precursor the most atom-economical entry point for laboratories that require multi-gram quantities of squaric acid or cyclobutenone building blocks.

Quantitative Differentiation Evidence for 3-Acetoxy-2-cyclobuten-1-one


Two-Step Squaric Acid Yield: 85% via Triketene vs. ~45% via Hexachlorobutadiene

When pure 3-acetoxy-2-cyclobuten-1-one is brominated (3 equiv Br₂, ethyl acetate, 22–30 °C) and the resulting 2,4,4-tribromo-3-hydroxy-2-cyclobuten-1-one is hydrolyzed with concentrated H₂SO₄ at 100 °C, squaric acid is obtained in 85% overall yield based on triketene input [1]. In the same patent family, the alternative three-step route via 1,3-cyclobutanedione delivers squaric acid in only 58% yield from the dione intermediate, corresponding to approximately 50% overall from triketene (96% × 90% × 58%) [1]. The commercial hexachlorobutadiene–morpholine process typically affords squaric acid in ~40–45% yield [2]. The two-step triketene protocol thus provides a 1.9- to 2.1-fold yield advantage.

Squaric acid synthesis Halogenation-hydrolysis Process chemistry

Isolation Purity of Triketene Crystals: 97% vs. Unstable 1,3-Cyclobutanedione

Sublimation of the diketene distillation residue yields colorless triketene crystals with a purity of 97% and a sharp melting point of 34 °C [1]. In contrast, 1,3-cyclobutanedione is described in the patent literature as having “little stability” and must be converted to bisketals for reliable storage [2]. The acetoxy derivative can be stored as a crystalline solid at room temperature, whereas the parent dione is prone to enolization and decomposition, making procurement of the pre-formed triketene the only practical option for laboratories that cannot perform isolation-in-situ.

Intermediate stability Purification Storage

Cost-Effective Sourcing from Diketene Distillation Residue (5–60 wt%)

3-Acetoxy-2-cyclobuten-1-one is not a de novo synthetic target but is recovered from the high-boiling residue of industrial diketene production, where it constitutes 5 to 60% by weight depending on process conditions [1]. This valorization stream provides a cost-advantaged source that is independent of dedicated multi-step synthesis. For comparison, the alternative moniliformin-based route to squaric acid starts from a scarce fungal metabolite, and the hexachlorobutadiene route requires a carcinogenic petrochemical feedstock with specialized handling [2]. The triketene route leverages an existing large-volume chemical infrastructure, offering procurement resilience.

Industrial waste valorization Green chemistry Supply chain

Bisketal Derivatization Yield: 94.6% of Theory from Triketene

When 3-acetoxy-2-cyclobuten-1-one (triketene) contained in diketene distillation residue is reacted with a diol under acid catalysis, the corresponding 1,3-cyclobutanedione-bisketal is obtained with an isolated yield corresponding to 94.6% of theory relative to the triketene content in the starting material [1]. This bisketal serves as a stable, storable equivalent of the labile 1,3-cyclobutanedione and can be halogenated directly to squaric acid or hydrolyzed back to the purified dione. Direct ketalization of pre-isolated 1,3-cyclobutanedione is complicated by its instability, giving lower and more variable yields.

Protecting-group chemistry 1,3-Cyclobutanedione equivalent Stable intermediates

Direct Access to Stable 3-Hydroxy-2-cyclobuten-1-one Salts via Base Reaction

Pure 3-acetoxy-2-cyclobuten-1-one reacts quantitatively with amines or alkali metal alcoholates/hydroxides at room temperature to yield crystalline 3-hydroxy-2-cyclobuten-1-one salts in a single step [1]. These salts are explicitly described as “valuable, stable substances” that can be halogenated and hydrolyzed to squaric acid [1]. While the same salts can be prepared from 1,3-cyclobutanedione, that route requires pre-hydrolysis of triketene followed by isolation of the unstable dione, adding a step and reducing overall efficiency.

Enolate chemistry Squaric acid precursors Salt formation

Where 3-Acetoxy-2-cyclobuten-1-one Delivers Definitive Value: Application Scenarios


Kilogram-Scale Squaric Acid Production for Pharmaceutical Intermediates

The two-step bromination-hydrolysis protocol starting from pure 3-acetoxy-2-cyclobuten-1-one provides squaric acid in 85% overall yield [1], a 1.9-fold improvement over the legacy hexachlorobutadiene route (~45% yield). This yield differential, combined with the avoidance of carcinogenic feedstocks, makes triketene the preferred starting material for GMP squaric acid manufacture at scale. The crystalline triketene intermediate (mp 34 °C, 97% purity) can be quality-control tested by standard GC and ¹H NMR methods before committing to the halogenation step [1].

Preparation of Stable 1,3-Cyclobutanedione Bisketals for Long-Term Storage

Triketene-containing diketene residue can be directly converted to 1,3-cyclobutanedione bisketals in 94.6% yield [2]. These bisketals are the recommended storage form for research groups that require a storable 1,3-cyclobutanedione equivalent but do not wish to handle the inherently unstable free dione. The bisketals can be shipped at ambient temperature and hydrolyzed to the dione immediately before use or halogenated directly to squaric acid.

One-Step Synthesis of Crystalline 3-Hydroxy-2-cyclobuten-1-one Salts for Medicinal Chemistry

For medicinal chemistry programs exploring squaric acid-derived amides, esters, or heterocycles, the direct conversion of triketene to stable ammonium or alkali metal enolate salts [3] provides a convenient, room-temperature entry point. The salts are non-hygroscopic crystalline solids that can be weighed in air and used as stoichiometric reagents for further functionalization, avoiding the need to generate the reactive dione or enol in situ.

Valorization of Diketene Distillation Residue for Green Chemistry Initiatives

Triketene is an industrial waste-stream product, present at 5–60 wt% in diketene distillation bottoms [4]. Procuring triketene from this source aligns with circular-economy principles by upgrading a low-value residue into a high-value synthetic intermediate. This procurement model offers inherent cost advantages and supply-chain resilience compared to de novo synthetic routes to cyclobutenone building blocks.

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